A Technical Guide to the Molecular Structure and Bonding of 3-Fluorothiophene
A Technical Guide to the Molecular Structure and Bonding of 3-Fluorothiophene
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Introduction
3-Fluorothiophene is a halogenated five-membered aromatic heterocycle that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[1] The thiophene ring is a well-established pharmacophore, recognized as a privileged structure in numerous FDA-approved drugs.[2][3] The strategic introduction of a fluorine atom onto this scaffold profoundly modifies its physicochemical properties, offering a powerful tool for drug design and optimization.[2]
This guide provides an in-depth analysis of the molecular structure, chemical bonding, and spectroscopic characterization of 3-Fluorothiophene. It includes detailed experimental protocols for its synthesis and analysis, and explores the implications of its unique structural features for drug development, providing a core resource for researchers in the field.
Molecular Structure and Geometry
The fundamental structure of 3-Fluorothiophene consists of a planar, five-membered thiophene ring with a fluorine atom substituted at the C3 position.[4] This substitution is key to its unique chemical properties.
Core Molecular Properties
The essential identification and physical properties of 3-Fluorothiophene are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₃FS | [4][5][6] |
| Molecular Weight | 102.13 g/mol | [4][5][6] |
| CAS Number | 3093-88-7 | [4][5] |
| Appearance | Colorless to almost colorless clear liquid | [5][6] |
| Topological Polar Surface Area | 28.2 Ų | [4] |
| Canonical SMILES | C1=CSC=C1F | [4] |
| InChI Key | WPAQIMRFMFRJTP-UHFFFAOYSA-N | [4] |
Molecular Geometry
3-Fluorothiophene is a planar molecule. While precise, experimentally determined bond lengths and angles for the isolated molecule require specialized techniques like microwave spectroscopy, computational methods and crystallographic data from derivatives provide excellent approximations. Density Functional Theory (DFT) calculations are commonly used to model the geometric parameters of such molecules.[7][8]
| Parameter | Description | Typical Value (Å or °) |
| C-F Bond Length | The distance between the carbon at position 3 and the fluorine atom. | ~1.35 Å |
| C-S Bond Lengths | The distances between the sulfur atom and the adjacent carbon atoms (C2, C5). | ~1.71 - 1.72 Å |
| C=C Bond Lengths | The distances between carbons C2-C3 and C4-C5. | ~1.37 Å |
| C-C Bond Length | The distance between carbons C3-C4. | ~1.42 Å |
| C-S-C Bond Angle | The angle formed by the C2-S-C5 atoms. | ~92.2° |
Note: These are representative values based on computational studies of thiophene and its derivatives.[8][9] Actual experimental values may vary.
Bonding and Electronic Structure
The chemical behavior of 3-Fluorothiophene is governed by the aromaticity of the thiophene ring and the powerful electronic effects of the fluorine substituent.
Aromaticity and the Role of Sulfur
The thiophene ring is an electron-rich aromatic system. The aromaticity arises from the delocalization of six π-electrons within the five-membered ring. Four electrons are contributed by the two carbon-carbon double bonds, and the sulfur atom contributes a lone pair of electrons to the π-system.
Electronic Influence of the Fluorine Substituent
Fluorine is the most electronegative element, exerting a strong influence on the electronic distribution within the molecule through two opposing effects:
-
Inductive Effect (-I): Fluorine strongly withdraws electron density from the ring through the sigma (σ) bond. This effect is dominant and generally deactivates the ring towards electrophilic substitution compared to unsubstituted thiophene.
-
Mesomeric Effect (+M): Fluorine can donate electron density from one of its lone pairs into the pi (π) system of the ring. This resonance effect directs incoming electrophiles primarily to the ortho and para positions (C2 and C5).
The interplay of these effects is critical for understanding the molecule's reactivity and its interactions with biological targets.[2]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and elucidating the precise structure of 3-Fluorothiophene.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural analysis. ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the connectivity and environment of each atom.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |
| ¹H NMR | H2: ~7.1-7.3 | J(H2,H4) ≈ 1.5-2.0 Hz | The chemical shifts and couplings are highly characteristic. The presence of fluorine induces additional H-F couplings. |
| H4: ~6.7-6.9 | J(H4,H5) ≈ 5.0-5.5 Hz | ||
| H5: ~7.3-7.5 | J(H2,F) ≈ 2.0-3.0 Hz | ||
| J(H4,F) ≈ 3.5-4.5 Hz | |||
| J(H5,F) ≈ 1.0-2.0 Hz | |||
| ¹³C NMR | C2: ~115-120 | J(C2,F) ≈ 4-5 Hz | The C3 carbon shows a very large one-bond C-F coupling, which is definitive for assigning the fluorine position. |
| C3: ~155-160 | J(C3,F) ≈ 240-250 Hz | ||
| C4: ~105-110 | J(C4,F) ≈ 20-25 Hz | ||
| C5: ~120-125 | J(C5,F) ≈ 3-4 Hz | ||
| ¹⁹F NMR | ~ -119 to -125 | J(F,H4) ≈ 3.5-4.5 Hz | The ¹⁹F spectrum typically shows a doublet of doublets due to coupling with H2 and H4 protons.[1] |
| J(F,H2) ≈ 2.0-3.0 Hz |
Note: Data compiled from literature reports on 3-fluorothiophene and its derivatives.[1] Shifts are relative to TMS for ¹H/¹³C and CFCl₃ for ¹⁹F, typically in CDCl₃ solvent.
Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups and overall structure.[10][11]
| Wavenumber Range (cm⁻¹) | Assignment | Notes |
| 3100 - 3000 | Aromatic C-H Stretch | Typical for heteroaromatic rings. |
| 1600 - 1450 | C=C Ring Stretching | Multiple bands are expected due to the aromatic system. |
| 1250 - 1000 | C-F Stretch | A strong, characteristic absorption band in the IR spectrum. |
| 900 - 650 | C-H Out-of-Plane Bending | These bands are sensitive to the substitution pattern on the ring. |
| 850 - 600 | C-S Stretching | Often weak and can be difficult to assign definitively. |
Experimental Protocols
Synthesis via Schiemann Reaction and Decarboxylation
A reliable and efficient route to 3-Fluorothiophene involves the introduction of fluorine via a Schiemann reaction on a thiophene diazonium salt, followed by hydrolysis and decarboxylation.[1][12]
Protocol:
-
Diazotization: Methyl 3-aminothiophene-2-carboxylate is diazotized using sodium nitrite and tetrafluoroboric acid at low temperature (0-5 °C) to yield 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate as a salt.
-
Schiemann Reaction: The isolated diazonium salt is mixed with an inert solid like sand and heated under vacuum. Thermal decomposition releases N₂ gas and installs the fluorine atom onto the ring, producing methyl 3-fluorothiophene-2-carboxylate, which is collected by distillation.[1]
-
Saponification: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous/alcoholic solution, followed by acidic workup.
-
Decarboxylation: The purified 3-fluorothiophene-2-carboxylic acid is heated in a high-boiling solvent like quinoline with a copper-based catalyst (e.g., copper chromite).[1] The reaction mixture is heated to effect decarboxylation, and the final product, 3-Fluorothiophene, is isolated directly by distillation from the reaction vessel.[1] The purity is confirmed by NMR spectroscopy.[1]
NMR Analysis Protocol
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified 3-Fluorothiophene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.[13] Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. As ¹⁹F is a sensitive nucleus, fewer scans are often required. Proton decoupling may be used to simplify the spectrum, or a coupled spectrum can be acquired to observe H-F couplings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A DEPT or APT experiment can be run to aid in distinguishing between CH, CH₂, and CH₃ groups (though not required for this specific molecule).
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase correct the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum and calibrate the chemical shift scale relative to the internal standard.
Relevance in Drug Development
The incorporation of a 3-fluorothiophene moiety into a drug candidate can have profound and beneficial effects on its pharmacological profile.[2]
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block cytochrome P450-mediated oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2]
-
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions. Its substitution can alter the conformation of a molecule to better fit a binding pocket, thus enhancing potency.[2]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the drug at physiological pH and impacting its solubility and receptor interactions.
However, it is also crucial to consider that the metabolism of the thiophene ring itself can sometimes lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides or epoxides, which can be a source of toxicity.[14] This potential liability must be assessed during drug development.
Conclusion
3-Fluorothiophene is a structurally simple yet chemically sophisticated molecule. Its planar geometry, aromatic character, and the potent electronic effects of the fluorine atom create a unique profile of reactivity and intermolecular interactions. A thorough understanding of its structure and bonding, confirmed by robust spectroscopic analysis, is fundamental for its effective application. For drug development professionals, 3-Fluorothiophene represents a high-value building block, offering a strategic pathway to enhance metabolic stability, binding affinity, and permeability, ultimately leading to the design of safer and more effective therapeutic agents.
References
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- 2. nbinno.com [nbinno.com]
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- 6. 3-Fluorothiophene | CymitQuimica [cymitquimica.com]
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- 9. A Highly Correlated, Multireference Study of the Lowest Lying Singlet and Triplet States of the Four Thiophene Diradicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
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- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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